

Atropic acid chemical structure and properties

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Compound of Interest

Compound Name: 2-Phenylacrylic acid

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Atropic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropic acid, systematically known as 2-phenylprop-2-enoic acid, is an unsaturated carboxylic acid of significant interest in organic synthesis and pharmaceutical development. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and a recognized impurity in certain drug products, a thorough understanding of its chemical structure, properties, and reactivity is essential. This technical guide provides an in-depth overview of atropic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in medicinal chemistry.

Chemical Structure and Identification

Atropic acid is characterized by a phenyl group and a carboxylic acid moiety attached to the same carbon of a vinyl group. This arrangement confers upon it a unique reactivity profile.

Identifier	Value
IUPAC Name	2-phenylprop-2-enoic acid[1]
Synonyms	α -Phenylacrylic acid, 2-Phenylacrylic acid, α -Methylenebenzeneacetic acid[2]
CAS Number	492-38-6[1]
Molecular Formula	C ₉ H ₈ O ₂ [1]
Canonical SMILES	<chem>C=C(C(=O)O)C1=CC=CC=C1</chem> [1]
InChI Key	ONPJWQSDZCGSQM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of atropic acid are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic protocols.

Property	Value
Molecular Weight	148.16 g/mol [1]
Appearance	White to off-white solid[3]
Melting Point	106-107 °C[3]
Boiling Point	~267 °C (with partial decomposition)[3]
Water Solubility	1.3 g/L (at 20 °C)[3]
pKa	3.86 ± 0.11 (Predicted)[3]
Storage Temperature	2-8 °C[4]

Synthesis of Atropic Acid

Atropic acid can be synthesized through various routes. Two common laboratory-scale protocols are detailed below.

Experimental Protocol 1: Dehydrohalogenation of 2-Bromo-2-phenylpropanoic Acid

This method involves the reaction of tropic acid with hydrogen bromide to form an intermediate, which is then treated with a base to yield atropic acid.^[5]

Methodology:

- **Bromination of Tropic Acid:** Tropic acid is reacted with hydrogen bromide (HBr) to produce 2-bromo-2-phenylpropanoic acid.
- **Elimination Reaction:** The resulting 2-bromo-2-phenylpropanoic acid is treated with an alcoholic solution of potassium hydroxide (KOH).
- **Work-up and Purification:** The reaction mixture is acidified, and the precipitated atropic acid is collected by filtration, washed, and can be further purified by recrystallization.

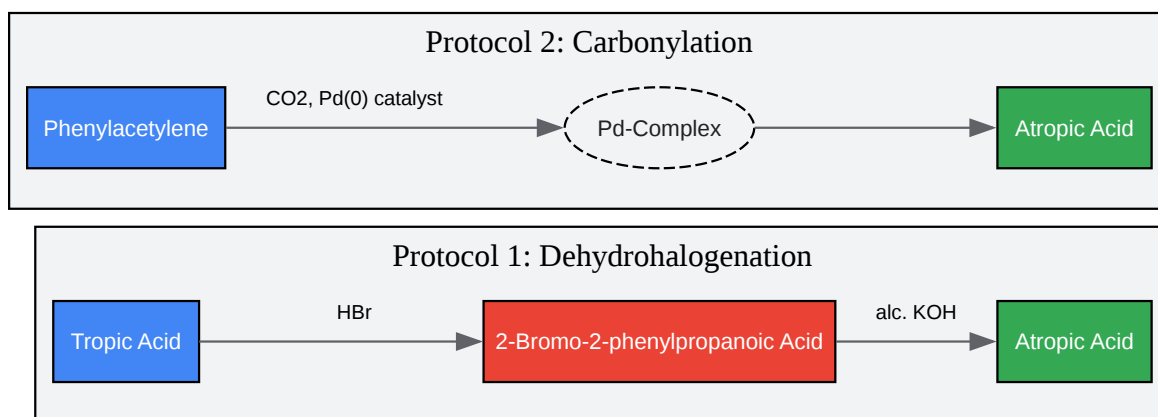
Experimental Protocol 2: Palladium-Catalyzed Carbonylation of Phenylacetylene

A more modern approach involves the palladium-catalyzed carbonylation of phenylacetylene.^[5]

Methodology:

- **Reaction Setup:** In an autoclave, combine phenylacetylene (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.009 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.009 mmol), triethylamine (0.6 mmol), phenylsilane (0.78 mmol), and N,N-dimethylformamide (3 mL).^[5]
- **Carbonylation:** Pressurize the autoclave with carbon dioxide to 2 MPa and heat the reaction mixture to 80 °C for 12 hours with stirring.^[5]
- **Work-up:** After cooling and venting the CO₂, the reaction mixture is acidified with 2M hydrochloric acid.^[5]

- Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (2:1) as the eluent to yield atropic acid (82% yield).[5]



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Figure 1: Synthetic workflows for atropic acid.

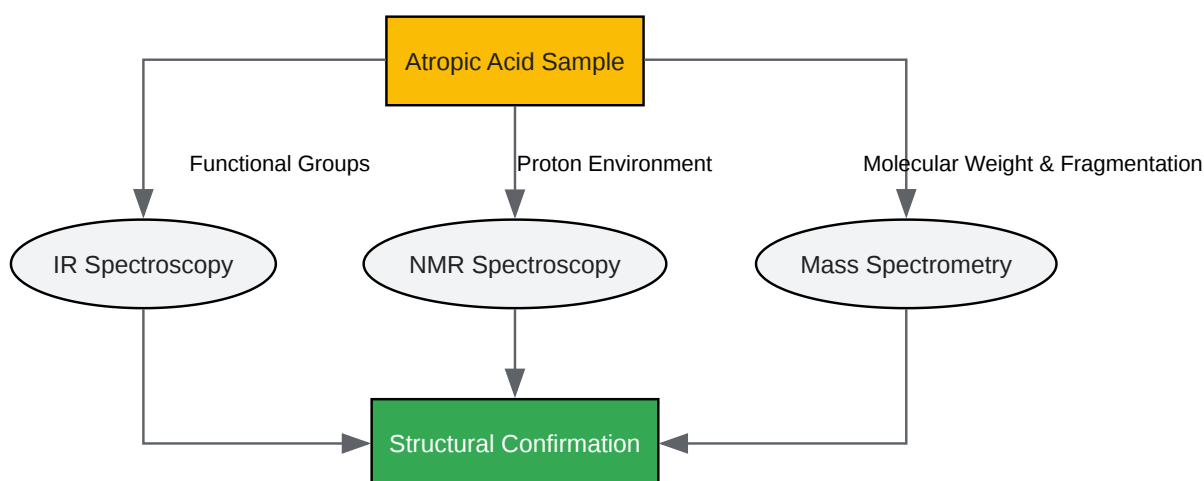
Chemical Reactivity and Analysis

Key Chemical Reactions

- Reduction: Catalytic hydrogenation of atropic acid yields hydratropic acid (2-phenylpropanoic acid).[5]
- Oxidation: Strong oxidation, for instance with hot potassium permanganate, leads to the cleavage of the double bond and formation of benzoic acid.[5]
- Addition Reactions: The double bond can undergo various addition reactions, such as the addition of water to form tropic acid.

Spectral Analysis

- **Infrared (IR) Spectroscopy:** The IR spectrum of atropic acid exhibits characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, and C=C stretching of the vinyl group and the aromatic ring.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectroscopy provides distinct signals for the vinyl protons, the aromatic protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are instrumental in confirming the structure.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry of atropic acid typically shows a molecular ion peak. The fragmentation pattern is characterized by the loss of fragments such as H_2O , CO , and COOH , which is consistent with the fragmentation of carboxylic acids.[6]



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Figure 2: Analytical workflow for atropic acid characterization.

Role in Drug Development and Biological Context

Atropic acid is a crucial building block in the synthesis of several pharmaceutical compounds. [7] It is notably an impurity and a synthetic precursor to tropane alkaloids like atropine and its derivatives, which are known for their anticholinergic properties.[8] These drugs act as antagonists at muscarinic acetylcholine receptors, thereby inhibiting the effects of the parasympathetic nervous system.

While atropic acid itself is not typically the final active molecule that interacts with a specific signaling pathway in a therapeutic context, its role as a precursor is vital. The synthesis of anticholinergic drugs from atropic acid enables the development of therapies for a range of conditions, including bradycardia, ophthalmic disorders, and as an antidote to certain types of poisoning.



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Figure 3: Role of atropic acid as a precursor in the development of anticholinergic drugs.

Conclusion

Atropic acid is a molecule of fundamental importance in synthetic and medicinal chemistry. Its well-defined structure and reactivity allow for its use as a versatile intermediate in the preparation of a variety of more complex molecules, most notably anticholinergic drugs. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this key chemical entity. A thorough understanding of its properties and synthetic routes is crucial for the efficient and safe development of new pharmaceuticals and other fine chemicals.

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